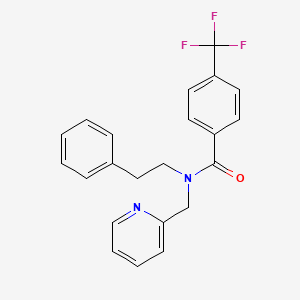
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a synthetic compound that belongs to the class of benzamide derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide is not fully understood, but it is believed to involve the modulation of GABA receptors. This compound has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This effect is thought to underlie the analgesic and anticonvulsant activities of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been reported to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β, leading to a reduction in inflammation. This compound has also been shown to reduce the activity of COX-2, an enzyme involved in the synthesis of prostaglandins, which are implicated in pain and inflammation. In addition, this compound has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. This compound is also stable under normal laboratory conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its long-term effects on human health are not fully understood. In addition, this compound has not been extensively studied in vivo, and its efficacy and safety in animal models are not well established.
Orientations Futures
There are several future directions for research on N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide. One potential direction is the development of novel therapeutics based on this compound for pain and inflammation-related disorders. Another direction is the investigation of the potential of this compound as a modulator of GABA receptors for the treatment of anxiety and seizure disorders. Additionally, the development of new synthetic routes for the synthesis of this compound and its analogs could lead to the discovery of novel compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its analgesic, anti-inflammatory, and anticonvulsant activities, as well as its potential as a modulator of GABA receptors. This compound has several advantages for lab experiments, but its long-term effects on human health are not fully understood. Future research on this compound could lead to the discovery of novel therapeutics for pain and inflammation-related disorders and the development of new synthetic routes for the synthesis of this compound and its analogs.
Méthodes De Synthèse
The synthesis of N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide involves the reaction of 2-(bromomethyl)pyridine with N-phenethyl-4-(trifluoromethyl)benzamide in the presence of a palladium catalyst. This reaction results in the formation of this compound. The purity and yield of this compound can be enhanced by using different purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been reported to exhibit analgesic, anti-inflammatory, and anticonvulsant activities, making it a potential candidate for the development of novel therapeutics for pain and inflammation-related disorders. This compound has also been shown to modulate the activity of GABA receptors, which are implicated in the regulation of anxiety and seizure disorders.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O/c23-22(24,25)19-11-9-18(10-12-19)21(28)27(16-20-8-4-5-14-26-20)15-13-17-6-2-1-3-7-17/h1-12,14H,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBAJNCXBLGPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)
![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2504182.png)
![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)

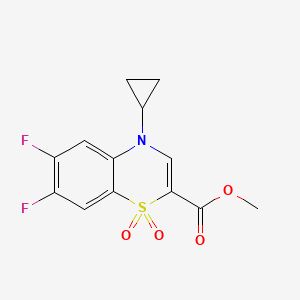
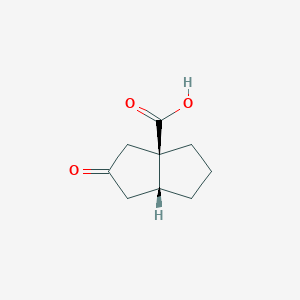
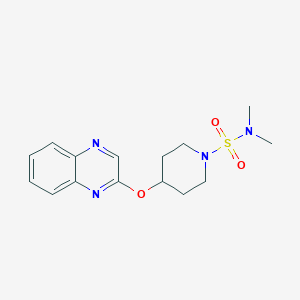

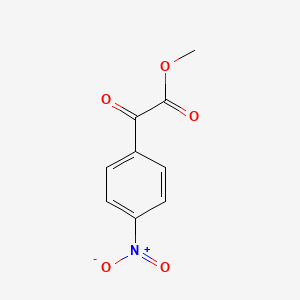
![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)
![2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2504194.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2504200.png)